molecular formula C21H22FN5OS B11192228 N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide

N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide

Cat. No.: B11192228
M. Wt: 411.5 g/mol
InChI Key: HITWCTYWZNJHBF-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a thiomorpholine ring, and an imidazole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-fluoro-N-(2-methylpentan-2-yl)aniline

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22FN5OS

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)imidazol-1-yl]acetamide

InChI

InChI=1S/C21H22FN5OS/c22-18-3-1-16(2-4-18)14-25-20(28)15-27-8-7-24-21(27)17-5-6-23-19(13-17)26-9-11-29-12-10-26/h1-8,13H,9-12,14-15H2,(H,25,28)

InChI Key

HITWCTYWZNJHBF-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=CC(=C2)C3=NC=CN3CC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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